Cas no 871224-64-5 (Almorexant)

Almorexant structure
Almorexant structure
상품 이름:Almorexant
CAS 번호:871224-64-5
MF:C29H31F3N2O3
메가와트:512.5632584095
MDL:MFCD22419385
CID:69170
PubChem ID:23727689

Almorexant 화학적 및 물리적 성질

이름 및 식별자

    • Almorexant
    • 3,4-Dihydro-6,7-dimethoxy-N-methyl-alpha-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide
    • (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-((1S)-6,7-Dimethoxy-1-{2-(4-(trifluoromethyl)phenyl)ethyl}-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide
    • (R)-2-{(S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide
    • [3H]-Almorexant
    • ACT 078573
    • ACT-078573
    • Almorexant [inn]
    • AlMorexant HCl
    • Almorexant-13C,D3
    • (αR,1S)-3,4-Dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide (ACI)
    • ((2r)-2-((1s)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1h-isoquinolin-2-yl)-n-methyl-2-phenylacetamide)
    • UNII-9KCW39P2EI
    • HY-10805
    • ALMOREXANT [WHO-DD]
    • D09964
    • 871224-64-5
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(triluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • BRD-K84810405-003-01-1
    • almorexantum
    • MFCD22419385
    • CHEBI:177401
    • ALMOREXANT [MI]
    • 1266467-63-3
    • BCPP000414
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • GTPL2886
    • 9KCW39P2EI
    • NS00072173
    • NCGC00378603-03
    • DB06673
    • Q4355941
    • Almorexant (INN)
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • (R)-2-((S)-6,7-diMethoxy-1-(4-(trifluoroMethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-Methyl-
    • SCHEMBL196577
    • BCP9000275
    • CHEMBL455136
    • (2R)-2-((1S)-6,7-DIMETHOXY-1-(2-(4-(TRIFLUOROMETHYL)PHENYL)ETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-N-METHYL-2-PHENYLACETAMIDE
    • (R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • AC-24400
    • BDBM50292929
    • DTXSID801007352
    • BCP02616
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • AS-17049
    • AKOS016011276
    • MDL: MFCD22419385
    • 인치: 1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
    • InChIKey: DKMACHNQISHMDN-RPLLCQBOSA-N
    • 미소: C([C@@H]1N([C@H](C2C=CC=CC=2)C(=O)NC)CCC2=CC(=C(C=C12)OC)OC)CC1C=CC(C(F)(F)F)=CC=1

계산된 속성

  • 정밀분자량: 512.228677g/mol
  • 표면전하: 0
  • XLogP3: 6
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 7
  • 회전 가능한 화학 키 수량: 8
  • 동위원소 질량: 512.228677g/mol
  • 단일 동위원소 질량: 512.228677g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 50.8Ų
  • 중원자 수량: 37
  • 복잡도: 722
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 밀도: 1.205
  • 비등점: 620.4 °C at 760 mmHg
  • 플래시 포인트: 620.4 °C at 760 mmHg
  • PSA: 50.80000
  • LogP: 6.07070

Almorexant 보안 정보

  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Almorexant 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-2484-100mg
Almorexant
871224-64-5 99.01%
100mg
$1100.0 2022-04-26
MedChemExpress
HY-10805-2mg
Almorexant
871224-64-5 99.71%
2mg
¥980 2023-06-14
MedChemExpress
HY-10805-5mg
Almorexant
871224-64-5 99.71%
5mg
¥1231 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2613-50 mg
Almorexant
871224-64-5 98.00%
50mg
¥7725.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A911569-5mg
Almorexant (ACT 078573)
871224-64-5 98%
5mg
¥2,270.70 2022-09-02
ChemScence
CS-2484-10mg
Almorexant
871224-64-5 99.01%
10mg
$220.0 2022-04-26
abcr
AB450447-250 mg
(R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide; .
871224-64-5
250mg
€720.90 2023-06-15
Ambeed
A597409-250mg
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
871224-64-5 99%
250mg
$382.0 2024-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2613-100 mg
Almorexant
871224-64-5 98.00%
100MG
¥13080.00 2022-04-26
A2B Chem LLC
AH85204-1mg
2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)-
871224-64-5 99%
1mg
$46.00 2023-12-29

Almorexant 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 2

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Tetrahydrofuran ;  30 min, 50 °C; 50 °C → rt
1.2 6 h, rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 3

반응 조건
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 4

반응 조건
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  basified, rt
1.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Synthetic Routes 5

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 6

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
3.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  basified, rt
4.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Synthetic Routes 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium bromide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  16 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
참조
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

Synthetic Routes 9

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 1 h, rt
1.4 Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
4.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  basified, rt
5.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Synthetic Routes 10

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  basified, rt
2.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Synthetic Routes 11

반응 조건
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  basified, rt
3.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
참조
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Almorexant Raw materials

Almorexant Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:871224-64-5)Almorexant
A854362
순결:99%/99%/99%
재다:10mg/25mg/50mg
가격 ($):221.0/425.0/691.0